Averantin

Description

This compound has been reported in Aspergillus versicolor, Aspergillus flavus, and Aspergillus with data available.

aflatoxin B(1) precursor; structure in first source

Structure

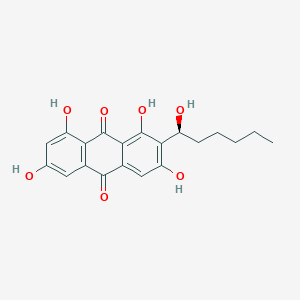

2D Structure

Properties

IUPAC Name |

1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,12,21-24,27H,2-5H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPOPPKSQRZUTP-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5803-62-3 | |

| Record name | (-)-Averantin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5803-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Averantin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005803623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVERANTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H95D7020N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Averantin: A Technical Guide to its Chemical Structure, Properties, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Averantin is a naturally occurring anthraquinone pigment and a key intermediate in the biosynthetic pathway of the potent mycotoxin, aflatoxin B1. Produced by several species of Aspergillus fungi, its chemical structure and biological role are of significant interest to researchers in natural product chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its isolation and characterization, and its position within the aflatoxin B1 biosynthetic pathway.

Chemical Structure and Identification

This compound is a polyketide-derived anthraquinone with a hexyl side chain. Its systematic IUPAC name is 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione. The core of the molecule is a tetrahydroxyanthraquinone scaffold, which is substituted at the 2-position with a (1S)-1-hydroxyhexyl group.

| Identifier | Value |

| Molecular Formula | C₂₀H₂₀O₇ |

| IUPAC Name | 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione |

| CAS Number | 5803-62-3 |

| Molecular Weight | 372.4 g/mol |

| SMILES | CCCCC--INVALID-LINK--O |

| InChI Key | WGPOPPKSQRZUTP-LBPRGKRZSA-N |

Physicochemical Properties

This compound is a solid at room temperature with a distinct melting point. Its solubility is limited in water but better in organic solvents.

| Property | Value |

| Melting Point | 232 °C |

| Solubility | Soluble in DMSO and ethyl acetate. |

| UV-Vis Absorption Maxima (in Ethanol) | 222, 262, 298, 315, 453 nm |

| Mass Spectrometry (m/z) | Molecular Ion [M]⁺ at 372 |

Experimental Protocols

Isolation of this compound from Aspergillus parasiticus

This protocol is a composite of established methods for the isolation of polyketide pigments from fungal cultures.

3.1.1. Fungal Strain and Culture Conditions:

-

A blocked mutant strain of Aspergillus parasiticus that accumulates this compound is used.

-

The fungus is cultured on a suitable solid or liquid medium, such as yeast extract-sucrose (YES) broth.

-

Cultures are incubated at 28-30°C for a period sufficient for pigment production, typically 7-14 days.

3.1.2. Extraction:

-

The fungal mycelium is harvested from the culture medium by filtration.

-

The mycelium is dried and then ground to a fine powder.

-

The powdered mycelium is extracted exhaustively with a suitable organic solvent, such as ethyl acetate or chloroform, using a Soxhlet apparatus or by repeated maceration.

-

The solvent is evaporated under reduced pressure to yield a crude extract containing this compound.

3.1.3. Purification:

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

Fractions containing pure this compound are combined and the solvent is evaporated.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).

Characterization of this compound

3.2.1. Melting Point Determination:

-

The melting point is determined using a capillary melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate.

3.2.2. UV-Visible Spectroscopy:

-

A solution of this compound in ethanol is prepared.

-

The UV-Vis spectrum is recorded on a spectrophotometer from 200 to 800 nm to determine the absorption maxima.

3.2.3. Mass Spectrometry:

-

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and aspects of the structure.

3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a deuterated solvent such as DMSO-d₆.

-

The chemical shifts, coupling constants, and integration of the signals are analyzed to elucidate the detailed chemical structure.

Radiotracer Studies for Biosynthetic Pathway Elucidation

This protocol outlines the general steps for a [¹⁴C]-acetate feeding experiment to confirm the polyketide origin of this compound.

3.3.1. Preparation of Labeled Precursor:

-

Sodium [1-¹⁴C]acetate is used as the labeled precursor.

3.3.2. Feeding Experiment:

-

A culture of the this compound-producing Aspergillus parasiticus strain is grown for a period before the onset of pigment production.

-

A sterile solution of sodium [1-¹⁴C]acetate is added to the culture medium.

-

The culture is incubated for a further period to allow for the incorporation of the labeled precursor into this compound.

3.3.3. Isolation and Analysis:

-

This compound is isolated and purified from the mycelium as described in section 3.1.

-

The radioactivity of the purified this compound is measured using a liquid scintillation counter.

-

The specific incorporation of the radiolabel is calculated to determine the efficiency of conversion of acetate into this compound.

Biosynthetic Pathway

This compound is a key intermediate in the biosynthesis of aflatoxin B1, a complex metabolic pathway involving a series of enzymatic reactions. The pathway begins with the synthesis of a polyketide chain from acetate and malonate units. This polyketide is then cyclized and modified through a series of steps to form the various intermediates. This compound is formed from Norsolorinic acid and is subsequently converted to Averufin.

The Averantin Biosynthesis Pathway in Aspergillus parasiticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the averantin biosynthesis pathway, a critical segment of the aflatoxin metabolic route in the filamentous fungus Aspergillus parasiticus. This document details the enzymatic conversions, genetic regulation, and key intermediates, presenting quantitative data and experimental methodologies to support further research and potential drug development applications targeting mycotoxin production.

Introduction to this compound and its Role in Aflatoxin Biosynthesis

This compound (AVN) is a polyhydroxyanthraquinone that serves as a key intermediate in the biosynthesis of aflatoxins, a group of highly toxic and carcinogenic secondary metabolites produced by several Aspergillus species, including A. parasiticus. The biosynthesis of aflatoxins is a complex process involving a cascade of enzymatic reactions, and the pathway from norsolorinic acid (NOR) to averufin (AVF) via this compound is a critical early stage. Understanding the enzymes and genes involved in this segment of the pathway is crucial for developing strategies to inhibit aflatoxin production and mitigate its harmful effects on agriculture and human health. Radiotracer studies have confirmed the position of this compound in the biosynthetic pathway, following norsolorinic acid and preceding averufin[1][2][3][4][5]. The general sequence of this portion of the pathway is: Norsolorinic Acid → this compound → 5'-Hydroxythis compound → 5'-Oxothis compound → Averufin.

The Core Biosynthesis Pathway: From Norsolorinic Acid to Averufin

The conversion of the first stable intermediate, norsolorinic acid, to averufin involves a series of enzymatic steps, each catalyzed by specific enzymes encoded by genes within the aflatoxin gene cluster.

Step 1: Conversion of Norsolorinic Acid to this compound

The initial step in this segment of the pathway is the reduction of the 1'-keto group of norsolorinic acid (NOR) to the 1'-hydroxyl group of this compound (AVN). This reaction is catalyzed by a norsolorinic acid ketoreductase.

-

Gene: aflD (also known as nor-1)

-

Enzyme: Norsolorinic acid ketoreductase (also referred to as norsolorinic acid dehydrogenase)

-

Cofactor: NADPH

The reaction is reversible, with the reverse reaction from AVN to NOR being promoted by the presence of NAD or NADP.

Step 2: Conversion of this compound to 5'-Hydroxythis compound

The next step involves the hydroxylation of this compound at the 5' position to form 5'-hydroxythis compound (HAVN). This reaction is catalyzed by a cytochrome P-450 monooxygenase.

-

Gene: avnA

-

Enzyme: AvnA (a cytochrome P-450 monooxygenase)

-

Cofactor: NADPH

This enzymatic activity is located in the microsomal fraction of the cell.

Step 3: Conversion of 5'-Hydroxythis compound to Averufin

The final conversion to averufin (AVF) is a two-step process involving an oxidation reaction. Initially, 5'-hydroxythis compound (HAVN) is oxidized to 5'-oxothis compound (OAVN), which then cyclizes to form averufin. The oxidation is catalyzed by an alcohol dehydrogenase. While it was initially thought to be a single-step conversion, an intermediate, 5'-oxothis compound (OAVN), has been identified.

-

Gene: adhA (also known as aflH)

-

Enzyme: AdhA (an alcohol dehydrogenase)

-

Cofactor: NAD or NADP

This dehydrogenase activity is found in the cytosolic fraction of the cell. Disruption of the adhA gene leads to the accumulation of HAVN.

Quantitative Data

Quantitative analysis of the this compound biosynthesis pathway provides crucial insights into the efficiency of the enzymatic conversions and the regulation of the pathway.

| Parameter | Enzyme | Substrate | Value | Reference |

| Michaelis Constant (Km) | Norsolorinic acid dehydrogenase | Norsolorinic Acid | 3.45 µM | |

| NADPH | 103 µM | |||

| Molecular Mass | Norsolorinic acid dehydrogenase | - | ~140,000 daltons | |

| Optimal pH | Norsolorinic acid dehydrogenase | - | 8.5 | |

| Optimal Temperature | Norsolorinic acid dehydrogenase | - | 25-35 °C |

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the this compound biosynthesis pathway.

Fungal Strains and Culture Conditions

-

Strains: Wild-type and mutant strains of Aspergillus parasiticus (e.g., ATCC 24690, which accumulates norsolorinic acid) are commonly used.

-

Media: Aflatoxin production is typically induced in yeast extract-sucrose (YES) medium.

-

Incubation: Cultures are generally incubated in the dark at 28-30°C for several days.

Preparation of Cell-Free Extracts

Objective: To obtain active enzyme fractions for in vitro assays.

Protocol Overview:

-

Mycelial Harvest: Fungal mycelia are harvested by filtration from liquid cultures.

-

Cell Lysis: The mycelia are frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle.

-

Homogenization: The powdered mycelia are suspended in an appropriate buffer (e.g., phosphate buffer with protease inhibitors).

-

Fractionation:

-

Total Cell Extract: The homogenate is centrifuged to remove cell debris, yielding a total cell extract.

-

Microsomal and Cytosolic Fractions: The total cell extract is further subjected to ultracentrifugation to separate the microsomal pellet (containing membrane-bound enzymes like AvnA) from the cytosolic supernatant (containing soluble enzymes like norsolorinic acid dehydrogenase and AdhA).

-

Enzyme Assays

4.3.1. Norsolorinic Acid Reductase Assay

-

Reaction Mixture: A typical reaction mixture contains norsolorinic acid, NADPH, and the cytosolic enzyme fraction in a suitable buffer (e.g., Tris-HCl, pH 8.5).

-

Incubation: The reaction is incubated at the optimal temperature (e.g., 30°C).

-

Analysis: The formation of this compound is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4.3.2. AvnA (Cytochrome P-450 Monooxygenase) Assay

-

Reaction Mixture: This assay requires this compound, NADPH, and the microsomal enzyme fraction.

-

Incubation: The mixture is incubated, and the reaction is stopped at various time points.

-

Analysis: The production of 5'-hydroxythis compound is analyzed by TLC or HPLC.

4.3.3. AdhA (Alcohol Dehydrogenase) Assay

-

Reaction Mixture: The substrate, 5'-hydroxythis compound, is incubated with the cytosolic enzyme fraction in the presence of NAD or NADP.

-

Incubation: The reaction proceeds at an optimal temperature.

-

Analysis: The formation of averufin is monitored over time using TLC or HPLC.

Analysis of Metabolites

-

Extraction: Mycelia and culture medium are extracted with solvents like chloroform or acetone to isolate the anthraquinone intermediates.

-

Thin-Layer Chromatography (TLC): TLC is a rapid method for the qualitative analysis and separation of the pigmented intermediates. Different solvent systems can be used to achieve separation, and the spots are visualized under UV light.

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the pathway intermediates. Reverse-phase columns are typically used with a mobile phase consisting of a mixture of water, methanol, and acetonitrile. Detection is often performed using a UV-Vis or fluorescence detector.

Gene Disruption

Objective: To confirm the function of a specific gene in the pathway.

Protocol Overview:

-

Vector Construction: A disruption vector is created containing a selectable marker (e.g., a gene for nutrient prototrophy or antibiotic resistance) that interrupts the coding sequence of the target gene.

-

Protoplast Formation: Fungal mycelia are treated with cell wall-degrading enzymes to generate protoplasts.

-

Transformation: The disruption vector is introduced into the protoplasts, often using a polyethylene glycol (PEG)-mediated method.

-

Selection and Screening: Transformed protoplasts are regenerated on a selective medium. Colonies are then screened for the desired phenotype (e.g., accumulation of a specific intermediate) and confirmed by Southern blot analysis to verify the gene disruption event.

Visualizations

Caption: this compound biosynthesis pathway from Norsolorinic Acid to Averufin.

Caption: General workflow for gene disruption in Aspergillus parasiticus.

Conclusion

The biosynthesis of this compound is a well-defined segment of the larger aflatoxin pathway in Aspergillus parasiticus. The genes and enzymes responsible for the conversion of norsolorinic acid to averufin via this compound have been identified and characterized to a significant extent. This technical guide consolidates the current understanding of this pathway, providing a foundation for future research. Further investigation into the precise kinetics of all enzymatic steps, the regulatory networks governing the expression of the involved genes, and the development of specific inhibitors for these enzymes holds promise for controlling aflatoxin contamination in food and feed.

References

- 1. Stereochemistry during aflatoxin biosynthesis: conversion of norsolorinic acid to averufin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. avnA, a gene encoding a cytochrome P-450 monooxygenase, is involved in the conversion of this compound to averufin in aflatoxin biosynthesis in Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence of Averantin in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Averantin, a polyhydroxyanthraquinone, is a key metabolic intermediate in the biosynthetic pathway of aflatoxins, a group of mycotoxins with significant toxicological and carcinogenic properties. Produced primarily by certain species of the genus Aspergillus, this compound's presence is intrinsically linked to the toxigenic potential of these fungi. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing the fungal species involved, its biosynthesis, and the regulatory networks that govern its production. This document also outlines experimental protocols for the study of this compound and discusses its biological activities, offering valuable insights for researchers in mycology, natural products chemistry, and drug development.

Introduction

This compound is a naturally occurring anthraquinone pigment synthesized by a number of filamentous fungi. Its primary significance lies in its role as a precursor in the biosynthesis of aflatoxin B1, one of the most potent naturally occurring carcinogens known[1][2][3][4]. The detection and quantification of this compound in fungal cultures can serve as an indicator of the metabolic activity of the aflatoxin pathway. This guide aims to consolidate the current knowledge on the natural occurrence of this compound in fungi, providing a technical resource for its study and potential applications.

Fungal Producers of this compound

The production of this compound is predominantly associated with species within the genus Aspergillus. The most well-documented producers are:

-

Aspergillus parasiticus : This species is a primary producer of aflatoxins, and numerous studies have utilized mutant strains of A. parasiticus that accumulate this compound, providing a model system for studying its biosynthesis[1].

-

Aspergillus versicolor : This species is also known to produce this compound, although it is more commonly associated with the production of sterigmatocystin, a late precursor of aflatoxin.

While this compound is a known intermediate in the aflatoxin pathway, its production has not been documented in other fungal genera such as Bipolaris or Cochliobolus.

Biosynthesis of this compound and its Role in the Aflatoxin Pathway

This compound is a critical intermediate in the early stages of the aflatoxin B1 biosynthetic pathway. The pathway originates from acetate and proceeds through a series of complex enzymatic reactions.

The immediate precursor to this compound is norsolorinic acid . The conversion of norsolorinic acid to this compound is catalyzed by a reductase enzyme encoded by the nor-1 gene. This compound is then further metabolized in a multi-step process to averufin . This conversion involves at least two enzymatic steps:

-

Hydroxylation : A cytochrome P-450 monooxygenase, the product of the avnA gene, hydroxylates this compound to form 5'-hydroxythis compound.

-

Oxidation : An alcohol dehydrogenase, encoded by the adhA gene, is involved in the subsequent conversion to averufin.

The biosynthetic pathway continues from averufin through a series of intermediates, including versiconal hemiacetal acetate, versicolorin A, and sterigmatocystin, ultimately leading to the formation of aflatoxin B1.

Figure 1. Simplified diagram of the early stages of the aflatoxin B1 biosynthetic pathway, highlighting the position of this compound.

Quantitative Data on this compound Production

Quantitative data on the production of this compound are scarce in the literature, as research has predominantly focused on the end-product, aflatoxin. This compound is often accumulated in mutant strains where the biosynthetic pathway is blocked at a step subsequent to its formation. While these studies confirm its role as an intermediate, they do not typically report absolute production yields in standardized units.

| Fungal Strain | Culture Conditions | This compound Production Level | Reference |

| Aspergillus parasiticus mutant | Not specified | Accumulates this compound | |

| Aspergillus parasiticus blocked mutant | Not specified | Accumulates this compound |

Note: The available literature confirms the accumulation of this compound in mutant strains but lacks specific quantitative data (e.g., in mg/L or µg/g) suitable for direct comparison.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from fungal cultures, particularly from mutant strains of Aspergillus parasiticus that accumulate this intermediate. A general workflow for isolation and purification is as follows:

-

Fungal Culture : Grow the this compound-producing fungal strain in a suitable liquid or solid medium.

-

Extraction : After a suitable incubation period, harvest the fungal mycelium and/or the culture medium. Extract the metabolites using an organic solvent such as chloroform or ethyl acetate.

-

Purification : The crude extract can be purified using chromatographic techniques.

-

Thin-Layer Chromatography (TLC) : Preparative TLC on silica gel plates is a common method for the purification of anthraquinones like this compound. A suitable solvent system, such as a mixture of toluene, ethyl acetate, and formic acid, can be used for development. The this compound band, which is typically orange to red, can be visualized under UV light, scraped from the plate, and the compound eluted with a more polar solvent.

-

Column Chromatography : Silica gel column chromatography can also be employed for larger-scale purification, using a gradient of solvents with increasing polarity.

-

Figure 2. A generalized experimental workflow for the isolation and purification of this compound from fungal cultures.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

While a standardized, validated HPLC method specifically for this compound is not widely reported, methods for the analysis of aflatoxins and other anthraquinones can be adapted.

-

Chromatographic System : A reverse-phase HPLC system with a C18 column is suitable.

-

Mobile Phase : A gradient elution using a mixture of water (often acidified with formic or acetic acid), methanol, and/or acetonitrile is typically employed.

-

Detection : A Diode Array Detector (DAD) or a UV-Vis detector can be used. This compound, as an anthraquinone, has characteristic UV-Vis absorption maxima that can be used for its detection and quantification.

-

Quantification : Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a pure this compound standard.

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the aflatoxin pathway, is tightly regulated at the transcriptional level. Several key regulatory proteins and signaling pathways are involved:

-

aflR and aflS : These two genes are located within the aflatoxin gene cluster and are essential for the transcriptional activation of the structural genes in the pathway, including those involved in this compound biosynthesis. aflR encodes a pathway-specific transcription factor, and aflS is thought to be a transcriptional co-activator.

-

Velvet Complex : This is a global regulatory complex in fungi, consisting of the proteins VeA, LaeA, and VelB. This complex plays a crucial role in coordinating secondary metabolism with fungal development and light response. The velvet complex is known to positively regulate the expression of the aflatoxin gene cluster.

-

Environmental Factors : The production of aflatoxins, and therefore this compound, is influenced by various environmental cues such as pH, temperature, and nutrient availability. The pH-responsive transcription factor PacC is known to play a role in the regulation of the aflatoxin gene cluster.

Figure 3. A simplified diagram illustrating the key transcriptional regulators and environmental signals influencing this compound production.

Biological Activity of this compound

There is a significant lack of data on the specific biological activities of this compound. Research has overwhelmingly focused on the high toxicity and carcinogenicity of the final product of the pathway, aflatoxin B1. As an intermediate, this compound is typically present at low concentrations in wild-type fungal strains, making its isolation and toxicological characterization challenging.

Conclusion

This compound is a crucial, naturally occurring intermediate in the biosynthesis of aflatoxins, produced by specific Aspergillus species. Its study provides valuable insights into the complex metabolic pathways of mycotoxigenic fungi. While methods for its isolation and analysis can be adapted from existing protocols for related compounds, there is a clear need for more research to quantify its production levels in various fungal systems and to determine its specific biological activities. A deeper understanding of this compound biosynthesis and its regulation may open new avenues for controlling aflatoxin contamination and for the potential discovery of novel bioactive compounds.

References

- 1. Frontiers | The pH-Responsive Transcription Factor PacC Governs Pathogenicity and Ochratoxin A Biosynthesis in Aspergillus carbonarius [frontiersin.org]

- 2. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two-dimensional TLC separation and mass spectrometric identification of anthraquinones isolated from the fungus Dermocybe sanguinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3hbiomedical.com [3hbiomedical.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Averantin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Averantin is a polyhydroxyanthraquinone, a class of organic compounds characterized by their anthraquinone core structure with multiple hydroxyl group substitutions. It is a known mycotoxin and a crucial intermediate in the biosynthetic pathway of aflatoxin B1, one of the most potent naturally occurring carcinogens.[1][2][3] Produced by certain species of Aspergillus, such as Aspergillus parasiticus and Aspergillus versicolor, this compound's role as a precursor makes it a significant subject of study in toxicology, mycology, and biochemistry.[4][5] Understanding its physical and chemical properties is fundamental for researchers working on aflatoxin mitigation strategies, as well as for those exploring the potential biological activities of anthraquinone derivatives. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its place in the aflatoxin biosynthetic pathway.

Physical Properties of this compound

The physical properties of this compound have been characterized through various analytical techniques. These properties are essential for its isolation, purification, and identification.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₇ | |

| Molecular Weight | 372.4 g/mol | |

| Appearance | Solid | |

| Melting Point | 232°C | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Ethyl Acetate | |

| Storage Conditions | -20°C, protect from light, store under desiccating conditions |

Chemical and Spectroscopic Properties of this compound

The chemical identity of this compound is confirmed through various spectroscopic methods that provide insight into its molecular structure and functional groups.

| Property | Data | Source |

| IUPAC Name | 1,3,6,8-tetrahydroxy-2-[(1S)-1-hydroxyhexyl]anthracene-9,10-dione | |

| CAS Number | 5803-62-3 | |

| UV-Vis Absorption Maxima (in Ethanol) | 222 nm (ε = 26,784), 262 nm (ε = 15,810), 298 nm (ε = 20,386), 315 nm (ε = 22,022), 453 nm (ε = 6,658) | |

| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/e 372, with a significant peak at m/e 354 indicating loss of a water molecule. | |

| Nuclear Magnetic Resonance (¹H NMR) in D₂O-NaOD (δ, ppm) | 1.00 (-CH₃), 1.40 (-(CH₂)₃-), 1.90 (-CH₂-), 6.15 (H7), 6.80 (H5), 6.82 (H4) |

Experimental Protocols

Isolation and Purification of this compound from Aspergillus parasiticus

This protocol is based on methods developed for isolating aflatoxin precursors from fungal cultures.

-

Fungal Culture: A mutant strain of Aspergillus parasiticus blocked in the aflatoxin pathway, leading to the accumulation of this compound, is cultured in a suitable medium such as YES (Yeast Extract Sucrose) broth. The culture is incubated at 28-30°C in static conditions for several days.

-

Extraction: The fungal mycelia are harvested by filtration and dried. The dried mycelia are then extracted with a solvent in which this compound is soluble, such as ethyl acetate. The extraction is typically performed multiple times to ensure a high yield.

-

Purification: The crude extract is concentrated under reduced pressure. The resulting residue can be purified using column chromatography on silica gel. The column is eluted with a solvent system, for example, a gradient of chloroform and methanol, to separate this compound from other metabolites.

-

Crystallization: The purified this compound fraction is concentrated, and the solid is recrystallized from a suitable solvent to obtain pure crystals.

Spectroscopic Analysis

UV-Vis spectroscopy is used to determine the absorption spectrum of this compound, which is characteristic of its chemical structure.

-

Sample Preparation: A solution of purified this compound is prepared in a UV-transparent solvent, such as ethanol, at a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is first calibrated with a blank solution (the solvent used to dissolve the this compound).

-

Data Acquisition: The absorbance of the this compound solution is measured over a wavelength range of typically 200-600 nm. The wavelengths of maximum absorbance (λmax) are recorded.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecule.

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or a D₂O-NaOD solution, containing a reference standard like tetramethylsilane (TMS).

-

Instrumentation: A high-field NMR spectrometer is used to acquire the proton (¹H) and carbon-13 (¹³C) NMR spectra.

-

Data Acquisition and Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure of the molecule.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

-

Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC.

-

Ionization: An appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), is used to generate charged molecules.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer. The molecular ion peak confirms the molecular weight of this compound.

Aflatoxin B1 Biosynthesis Pathway

This compound is a key intermediate in the complex biosynthetic pathway of aflatoxin B1. The pathway involves a series of enzymatic conversions starting from acetate units. The simplified sequence of key intermediates is shown below.

Caption: Simplified biosynthetic pathway of Aflatoxin B1 highlighting this compound's position.

Experimental Workflow for this compound Analysis

The general workflow for the isolation, purification, and characterization of this compound involves a series of sequential experimental procedures.

Caption: General experimental workflow for the analysis of this compound.

References

- 1. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. (-)-Averantin | C20H20O7 | CID 10044783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Averantin: A Technical Guide to a Key Aflatoxin Precursor

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides an in-depth overview of Averantin, a polyketide intermediate in the biosynthetic pathway of aflatoxin B1, a potent mycotoxin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its chemical properties, biosynthetic role, and relevant experimental protocols.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 5803-62-3 | [1][2] |

| Molecular Weight | 372.4 g/mol | [1][2] |

| Molecular Formula | C₂₀H₂₀O₇ | |

| Purity | >98% (Commercially available) | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Source | Aspergillus sp. |

Aflatoxin B1 Biosynthesis: The Role of this compound

This compound is a critical intermediate in the complex biosynthetic pathway of aflatoxin B1, a secondary metabolite produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus. Understanding this pathway is crucial for developing strategies to mitigate aflatoxin contamination in food and feed.

The biosynthesis of aflatoxin B1 from acetate involves a series of enzymatic conversions. This compound is positioned after norsolorinic acid and before averufin in this pathway. The pathway can be visualized as a series of sequential steps leading to the final toxic product.

digraph "Aflatoxin B1 Biosynthesis Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"];

edge [penwidth=2, color="#4285F4"];

Acetate [label="Acetate"];

Norsolorinic_Acid [label="Norsolorinic Acid"];

this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Averufin [label="Averufin"];

Versiconal_Hemiacetal_Acetate [label="Versiconal Hemiacetal Acetate"];

Versicolorin_A [label="Versicolorin A"];

Sterigmatocystin [label="Sterigmatocystin"];

Aflatoxin_B1 [label="Aflatoxin B1", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Acetate -> Norsolorinic_Acid;

Norsolorinic_Acid -> this compound;

this compound -> Averufin;

Averufin -> Versiconal_Hemiacetal_Acetate;

Versiconal_Hemiacetal_Acetate -> Versicolorin_A;

Versicolorin_A -> Sterigmatocystin;

Sterigmatocystin -> Aflatoxin_B1;

}

Caption: Workflow for the isolation and purification of this compound from fungal cultures.

Detailed Protocol:

-

Culture: Inoculate a suitable mutant strain of Aspergillus parasiticus (e.g., one with a blocked pathway after this compound) into Yeast Extract Sucrose (YES) medium. Incubate the culture for 4 days at 28°C.

-

Extraction:

-

Harvest the mycelia by filtration.

-

Extract the wet mycelia with acetone until the mycelia become colorless.

-

Concentrate the acetone extract to dryness.

-

Purification:

-

Analyze the crude extract using Thin Layer Chromatography (TLC) with a developing solution of chloroform-ethyl acetate-90% formic acid (6:3:1, v/v/v).

-

Purify the crude extract by silica gel column chromatography.

-

Crystallize the purified this compound from a suitable solvent.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a standard technique for the separation and quantification of mycotoxins and their precursors.

Methodology:

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is essential for the structural elucidation and confirmation of isolated compounds.

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).

-

Ensure the sample is free of any solid particles by filtering it through a glass wool plug into a clean NMR tube.

-

The final sample volume should be approximately 0.55-0.7 mL.

Data Acquisition:

Standard 1H and 13C NMR spectra should be acquired. For complex spectra, 2D NMR experiments such as COSY and HSQC can be utilized for more detailed structural assignment.

Cytotoxicity Assessment of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

Caption: A step-by-step workflow for performing a cytotoxicity assessment using the MTT assay.

Detailed Protocol:

-

Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Include a solvent control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent-treated control cells.

Conclusion

This technical guide provides a foundational understanding of this compound, a key mycotoxin precursor. The detailed information on its properties and the experimental protocols for its study will be a valuable resource for researchers in the fields of mycotoxicology, natural product chemistry, and drug discovery. Further research into the biological activities of this compound and other aflatoxin precursors may reveal novel therapeutic targets or strategies for mitigating the harmful effects of mycotoxins.

References

A Technical Guide to the Discovery and Isolation of Averantin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of Averantin, a key polyhydroxyanthraquinone intermediate in the biosynthetic pathway of aflatoxins. The document details the experimental protocols utilized in its initial identification and purification, presents key quantitative data in a structured format, and visualizes the associated biochemical pathway and experimental workflows.

Discovery and Significance

This compound was first identified as a significant accumulated pigment in a blocked mutant strain of Aspergillus parasiticus that was incapable of producing aflatoxin B1.[1][2][3][4] This discovery was pivotal in elucidating the intricate biosynthetic pathway of aflatoxins, a group of mycotoxins with potent carcinogenic properties. Subsequent radiotracer studies confirmed this compound's role as a precursor to aflatoxin B1.[1] Specifically, it was determined that 15.3% of the label from [14C]this compound was incorporated into aflatoxin B1, an incorporation that was blocked by the inhibitor dichlorvos. These studies definitively placed this compound after norsolorinic acid and before averufin in the aflatoxin biosynthetic pathway. Further research has also identified averufanin as an intermediate between this compound and averufin.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the characterization of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 372.4 g/mol | |

| Molecular Formula | C20H20O7 | |

| Melting Point | 232°C | |

| Yield from Mycelia | 0.22% of dried mycelia |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Shift (units) | Reference |

| UV-Vis (in ethanol) | 222 nm (ε 26,784) | |

| 262 nm (ε 15,810) | ||

| 298 nm (ε 20,386) | ||

| 315 nm (ε 22,022) | ||

| 453 nm (ε 6,658) | ||

| Mass Spectrometry (m/e) | 372 (Molecular Ion) | |

| 354 (Loss of water) |

Table 3: Nuclear Magnetic Resonance (NMR) Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 | 7.00 | d | 2.5 |

| H-5 | 7.55 | d | 8.5 |

| H-7 | 6.95 | dd | 2.5, 8.5 |

| Aromatic Protons | 6.50-7.60 | m | |

| Aliphatic Protons | 0.85-5.00 | m |

Note: NMR data is consistent with the structure of 1,3,6,8-tetrahydroxy-2-[1-hydroxyhexyl]anthraquinone.

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and characterization of this compound.

This compound was produced using a blocked mutant strain of Aspergillus parasiticus (ver-mu-39), which is deficient in aflatoxin B1 production.

-

Culture Medium: The fungus was grown on a yeast extract-sucrose (YES) medium.

-

Incubation: Cultures were incubated for a period sufficient to allow for the accumulation of polyhydroxyanthraquinone pigments.

The purification of this compound from the fungal mycelia involved a multi-step extraction and chromatographic process.

-

Extraction: The dried mycelia were extracted with a suitable organic solvent, such as dichloromethane, to isolate the pigments.

-

Chromatography: The crude extract was subjected to column chromatography for separation. While the original studies utilized column chromatography, modern techniques like Centrifugal Partition Chromatography (CPC) have been shown to be effective for the separation of similar mycotoxins.

-

Recrystallization: The purified pigment was recrystallized to obtain a crystalline solid.

A novel ionic liquid-based one-, two-, and three-phase transition microextraction (IL-OTTPTME) method has also been developed for the efficient extraction and determination of this compound in fatty grain samples.

The structure and identity of the purified this compound were confirmed using a range of spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum was determined using a Beckman DK2-A recording spectrophotometer.

-

Infrared (IR) Spectroscopy: An infrared spectrum was obtained to identify functional groups.

-

Mass Spectrometry (MS): Mass spectral analysis was performed to determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Varian CFT-20 spectrometer was used to measure the proton NMR spectrum in deuterated dimethyl sulfoxide with tetramethylsilane as the reference.

Visualizations

The following diagrams illustrate the biosynthetic pathway involving this compound and a general workflow for its isolation.

Caption: Aflatoxin B1 Biosynthetic Pathway Highlighting this compound.

Caption: General Workflow for the Isolation and Characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Averantin in Aflatoxin B1 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aflatoxin B1 (AFB1), a mycotoxin produced primarily by Aspergillus flavus and Aspergillus parasiticus, is a potent hepatocarcinogen and a significant threat to food safety and public health. Understanding the intricate biosynthetic pathway of AFB1 is crucial for developing effective strategies to inhibit its production. This technical guide provides an in-depth exploration of the role of averantin (AVN), a key anthraquinone intermediate, in the synthesis of aflatoxin B1. It details the enzymatic conversions, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the biochemical cascade.

This compound: A Pivotal Intermediate in the Aflatoxin B1 Biosynthetic Pathway

This compound is an early and essential precursor in the complex biosynthetic pathway leading to aflatoxin B1.[1][2][3] It is positioned downstream of norsolorinic acid (NOR) and upstream of averufin (AVF).[1][2] The conversion of this compound involves a series of enzymatic reactions that progressively modify its structure, ultimately leading to the formation of the toxic furanocoumarin structure of aflatoxin B1.

The generally accepted sequence of conversions involving this compound is as follows: Norsolorinic Acid → this compound → 5'-Hydroxythis compound → 5'-Oxothis compound → Averufin → Versiconal Hemiacetal Acetate → Versicolorin B → Versicolorin A → Sterigmatocystin → O-Methylsterigmatocystin → Aflatoxin B1

Enzymatic Conversions of this compound and Subsequent Intermediates

The transformation of this compound is catalyzed by a series of enzymes encoded by the aflatoxin gene cluster.

-

This compound (AVN) to 5'-Hydroxythis compound (HAVN): The first step in the conversion of this compound is its hydroxylation to 5'-hydroxythis compound. This reaction is catalyzed by a cytochrome P-450 monooxygenase.

-

5'-Hydroxythis compound (HAVN) to 5'-Oxothis compound (OAVN): Following hydroxylation, HAVN is converted to 5'-oxothis compound by an alcohol dehydrogenase.

-

5'-Oxothis compound (OAVN) to Averufin (AVF): The subsequent conversion to averufin is also a critical step in the pathway. While initially thought to be a single-step conversion from HAVN to AVF, further research identified OAVN as an intermediate.

-

Averufin (AVF) to Versiconal Hemiacetal Acetate (VHA): Averufin is then converted to versiconal hemiacetal acetate. This part of the pathway involves an oxidase encoded by the avfA gene.

-

Versiconal Hemiacetal Acetate (VHA) to Versiconal (VHOH): The esterified acetate group of VHA is released by an esterase, encoded by the estA gene, to form versiconal.

-

Versiconal (VHOH) to Versicolorin B (VB): A cyclase enzyme, versicolorin B synthase, catalyzes the cyclization of versiconal to form (-)-versicolorin B, a key step that establishes the stereochemistry of the bisfuran ring system found in aflatoxin B1.

Quantitative Data

Radiotracer studies have been instrumental in elucidating the position of this compound in the aflatoxin B1 biosynthetic pathway. The following table summarizes key quantitative findings from these experiments.

| Precursor | Product | Strain | Incorporation Efficiency (%) | Reference |

| [14C]this compound | Aflatoxin B1 | Aspergillus parasiticus SU-1 | 15.3 | |

| [14C]Norsolorinic Acid | This compound | Aspergillus parasiticus ver-mu-39 | 26.8 | |

| [14C]Averufanin | Averufin | Aspergillus parasiticus mutant | 72 | |

| [14C]Averufanin | Versicolorin A | Aspergillus parasiticus mutant | 54 |

Experimental Protocols

The following sections detail the general methodologies employed in the study of the aflatoxin B1 biosynthetic pathway, with a focus on the conversion of this compound and its subsequent intermediates.

Radiotracer Incorporation Studies

Objective: To determine the position of a suspected intermediate in the biosynthetic pathway.

Methodology:

-

Preparation of Radiolabeled Precursor: A precursor, such as this compound, is chemically synthesized with a radioactive isotope (e.g., 14C).

-

Fungal Culture: A wild-type or a blocked mutant strain of Aspergillus parasiticus is cultured in a suitable medium. Blocked mutants that accumulate specific intermediates are particularly useful.

-

Feeding of Radiolabeled Precursor: The radiolabeled precursor is introduced into the fungal culture.

-

Incubation: The culture is incubated for a specific period to allow for the metabolism of the precursor.

-

Extraction and Separation: The fungal mycelium and culture medium are extracted with an organic solvent (e.g., chloroform). The extracts are then concentrated and subjected to thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the various metabolites.

-

Detection and Quantification: The separated compounds are visualized (e.g., under UV light for fluorescent compounds). The radioactivity of the spots corresponding to known intermediates and the final product (aflatoxin B1) is measured using a scintillation counter. The incorporation efficiency is calculated as the percentage of the initial radioactivity that is recovered in the product.

Cell-Free Enzyme Assays

Objective: To identify and characterize the enzymes responsible for specific conversion steps.

Methodology:

-

Preparation of Cell-Free Extract: Fungal mycelia are harvested, washed, and disrupted by methods such as grinding with glass beads, sonication, or enzymatic digestion to release the cellular contents. The resulting homogenate is centrifuged to remove cell debris, yielding a crude cell-free extract.

-

Subcellular Fractionation: The crude extract can be further fractionated by differential centrifugation to separate cytosolic and microsomal fractions, which helps in localizing the enzymatic activity.

-

Enzyme Reaction: The cell-free extract or a purified enzyme fraction is incubated with the substrate (e.g., this compound) in a buffered solution containing necessary cofactors (e.g., NADPH, NADH).

-

Reaction Termination and Extraction: The reaction is stopped after a specific time, and the products are extracted with an organic solvent.

-

Analysis: The reaction products are analyzed by TLC or HPLC to identify and quantify the converted products.

Genetic Studies using Blocked Mutants

Objective: To identify intermediates that accumulate when a specific enzyme in the pathway is non-functional.

Methodology:

-

Mutagenesis: Spores of a wild-type aflatoxigenic strain are treated with a mutagen (e.g., UV irradiation or a chemical mutagen).

-

Screening for Mutants: The treated spores are plated, and the resulting colonies are screened for their inability to produce aflatoxin B1. This can be done by observing the lack of fluorescence under UV light.

-

Identification of Accumulated Intermediates: The mutant strains that do not produce aflatoxin B1 are grown in liquid culture. The culture extracts are then analyzed by TLC, HPLC, and mass spectrometry to identify the accumulated intermediates. The structure of the accumulated compound provides a clue as to which enzymatic step is blocked.

Visualizations

Aflatoxin B1 Biosynthetic Pathway from this compound

The following diagram illustrates the key enzymatic steps in the conversion of this compound to aflatoxin B1.

Caption: The biosynthetic pathway from Norsolorinic Acid to Aflatoxin B1.

Experimental Workflow for Radiotracer Analysis

This diagram outlines the typical workflow for a radiotracer experiment to investigate the aflatoxin biosynthetic pathway.

Caption: A typical experimental workflow for radiotracer analysis.

Conclusion

This compound is a cornerstone intermediate in the biosynthesis of aflatoxin B1. The elucidation of its role and the characterization of the enzymes involved in its conversion have been critical in piecing together the complex puzzle of aflatoxin synthesis. The experimental approaches detailed in this guide, including radiotracer studies, cell-free enzyme assays, and the use of blocked mutants, continue to be invaluable tools for researchers in this field. A thorough understanding of the biochemical cascade originating from this compound is paramount for the development of targeted inhibitors that can mitigate aflatoxin contamination in food and feed, thereby safeguarding global health.

References

Spectroscopic Data of Averantin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Averantin, a polyketide metabolite produced by various fungi. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

Solvent: d₆-DMSO Spectrometer Frequency: 80 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.85 | t | 3H | -CH₃ (6') |

| 1.30 | m | 6H | -(CH₂)₃- (3',4',5') |

| 1.74 | m | 2H | -CH₂- (2') |

| 3.53 | br s | 0.5H+ | -C-OH (1') |

| 5.15 | t | 1H | -C-H (1') |

| 6.53 | s | 1H | H-7 |

| 7.02 | s | 1H | H-5 |

| 7.02 | s | 1H | H-4 |

| 9.60 | br s | 2H+ | 1,3-OH |

| 12.03 | s | 1H | 6 or 8-OH |

| 12.64 | s | 1H | 6 or 8-OH |

Data sourced from Bennett et al. (1980).

¹³C NMR Data

The complete assignment of the ¹³C NMR spectrum of this compound is crucial for its unambiguous identification.

| Chemical Shift (δ, ppm) | Assignment |

| 14.2 | C-6' |

| 22.6 | C-5' |

| 27.9 | C-4' |

| 31.8 | C-3' |

| 36.1 | C-2' |

| 68.4 | C-1' |

| 108.3 | C-5 |

| 109.1 | C-7 |

| 109.8 | C-8a |

| 116.0 | C-4 |

| 133.0 | C-4a |

| 137.4 | C-9a |

| 162.3 | C-8 |

| 165.2 | C-6 |

| 165.7 | C-1 |

| 167.2 | C-3 |

| 181.9 | C-10 |

| 190.8 | C-9 |

Infrared (IR) Spectroscopy Data

The following table lists the major absorption bands observed in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretching (phenolic) |

| ~2920 | Medium | C-H stretching (aliphatic) |

| ~2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Strong | C=O stretching (quinone) |

| ~1590 | Strong | C=C stretching (aromatic) |

| ~1450 | Medium | C-H bending (aliphatic) |

| ~1200-1300 | Strong | C-O stretching (phenolic) |

Data interpreted from the spectrum published by Bennett et al. (1980).

Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 372 | Moderate | [M]⁺ (Molecular Ion) |

| 354 | High | [M - H₂O]⁺ |

Data sourced from Bennett et al. (1980).[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (d₆-DMSO). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on an 80 MHz (or higher field) NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically with a broader spectral width. Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) for Electron Ionization (EI).

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the biosynthetic context of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Biosynthetic pathway showing this compound as a precursor to Aflatoxin B₁.[1]

References

Fungal Strains and Methodologies for the Production of Averantin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Averantin is a polyhydroxyanthraquinone that serves as a key intermediate in the biosynthetic pathway of aflatoxins and sterigmatocystin, mycotoxins of significant concern in agriculture and food safety.[1][2] Produced by several species of filamentous fungi, particularly within the Aspergillus genus, this compound and its producing strains are of considerable interest for research into mycotoxin biosynthesis, the development of pathway inhibitors, and as a source of the compound for toxicological and pharmacological studies. This technical guide provides an in-depth overview of the primary fungal strains known to produce this compound, detailed experimental protocols for its cultivation, extraction, and quantification, and a summary of the key signaling pathways that regulate its production.

Fungal Strains Producing this compound

The principal producers of this compound are species within the Aspergillus genus. Notably, specific mutant strains of Aspergillus parasiticus, which are blocked in the downstream steps of the aflatoxin biosynthetic pathway, are known to accumulate this compound.[2][3] Wild-type strains of Aspergillus versicolor also produce this compound as a precursor to sterigmatocystin.[4]

Key this compound-Producing Strains:

-

Aspergillus parasiticus : Mutant strains with disruptions in genes downstream of this compound synthesis are particularly effective for its production. For instance, averufin-accumulating mutants imply the presence and processing of this compound. Specific strains identified in the literature that accumulate aflatoxin precursors include NIAH-16 and NIAH-204, which have been shown to accumulate this compound. The strain ATCC 24690, a nor-1 mutant, is also frequently used in studies involving the analysis of early aflatoxin precursors.

-

Aspergillus versicolor : This species is a known producer of sterigmatocystin and its precursors, including this compound.

Quantitative Data on this compound Production

Quantitative data on the yield of this compound from fungal cultures is limited in the existing literature, likely due to its status as a metabolic intermediate. However, some studies provide valuable benchmarks for the scale of production.

| Fungal Species | Strain Information | Culture/Sample Type | This compound Yield/Concentration | Related Metabolite Data | Citation |

| Aspergillus versicolor | Wild-Type | Spores | ~1-2 ng per 5 x 10⁵ spores (estimated from graphical data) | Sterigmatocystin also quantified | |

| Aspergillus parasiticus | This compound-accumulating mutants (NIAH-16, NIAH-204) | Mycelia (wet weight) | Not explicitly quantified | Produced 0 to 10 ng of total aflatoxins per mg of mycelia |

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of this compound-producing fungi, and the subsequent extraction, purification, and quantification of the target compound.

Protocol 1: Cultivation of Aspergillus parasiticus for this compound Production

This protocol is adapted from methodologies used for the cultivation of Aspergillus species for secondary metabolite production.

1. Media Preparation:

- Yeast Extract Sucrose (YES) Medium: 20 g/L yeast extract, 150 g/L sucrose, 20 g/L agar (for solid medium).

- Glucose Minimal Salts (GMS) Medium: As described in referenced literature for aflatoxin biosynthesis studies.

- Potato Dextrose Broth (PDB): Commercially available or prepared from potato infusion, dextrose, and water.

2. Inoculation and Incubation:

- Inoculate liquid medium (e.g., YES broth) with a spore suspension (approx. 10⁵-10⁶ spores/mL) of an this compound-accumulating Aspergillus parasiticus mutant strain.

- For solid-state fermentation, spread the spore suspension over the surface of YES agar plates.

- Incubate cultures at 28-30°C in the dark for 4 to 7 days. Aflatoxin precursor accumulation is often visible as mycelial pigmentation.

3. Mycelia Harvesting:

- For liquid cultures, harvest the mycelia by filtration through Whatman No. 3 filter paper.

- Wash the mycelial mat with sterile distilled water to remove residual medium.

- The mycelia can be used immediately for extraction or snap-frozen in liquid nitrogen and stored at -20°C or -80°C.

Protocol 2: Extraction and Purification of this compound

This protocol employs standard techniques for the extraction of secondary metabolites from fungal biomass, followed by purification using silica gel chromatography.

1. Extraction:

- Grind the harvested mycelia (fresh or frozen) to a fine powder using a mortar and pestle, optionally with liquid nitrogen.

- Suspend the powdered mycelia in a suitable organic solvent such as ethyl acetate, chloroform, or acetone. Use a ratio of approximately 10 mL of solvent per gram of wet mycelial weight.

- Agitate the suspension vigorously for 1-2 hours at room temperature.

- Separate the solvent extract from the mycelial debris by filtration or centrifugation.

- Repeat the extraction process on the mycelial pellet to maximize yield.

- Combine the solvent extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

2. Purification by Silica Gel Column Chromatography:

- Column Preparation:

- Plug a glass chromatography column with cotton or glass wool.

- Add a small layer of sand.

- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

- Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

- Add a final layer of sand on top of the packed silica.

- Sample Loading:

- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

- Alternatively, perform a "dry loading" by adsorbing the crude extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

- Elution:

- Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).

- Collect fractions of the eluate in separate test tubes.

- Fraction Analysis:

- Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing this compound.

- Pool the fractions containing pure this compound and evaporate the solvent to yield the purified compound.

Protocol 3: Quantification of this compound by HPLC

This protocol outlines the use of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound.

1. Standard Curve Preparation:

- Prepare a stock solution of purified this compound standard of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).

- Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.

- Inject each standard solution into the HPLC system and record the peak area corresponding to this compound.

- Plot a calibration curve of peak area versus concentration. The curve should be linear with a coefficient of determination (R²) close to 1.0.

2. Sample Analysis:

- Dissolve the purified this compound sample (or a crude extract for preliminary analysis) in the mobile phase solvent.

- Inject a known volume of the sample into the HPLC.

- Chromatographic Conditions (suggested starting point, may require optimization):

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient of water and methanol or acetonitrile. A common starting point for aflatoxin analysis is a mixture of water:methanol:acetonitrile.

- Flow Rate: 1.0 mL/min.

- Detection: UV-Vis detector (wavelength to be determined based on this compound's absorbance spectrum) or a fluorescence detector (excitation and emission wavelengths to be optimized for this compound).

3. Concentration Determination:

- Identify the peak corresponding to this compound in the sample chromatogram based on its retention time, which should match that of the standard.

- Determine the peak area for the this compound peak in the sample.

- Calculate the concentration of this compound in the sample by interpolating its peak area on the standard curve generated in step 1.

Signaling Pathways Regulating this compound Production

This compound is an intermediate in the aflatoxin biosynthetic pathway, and its production is therefore governed by the same regulatory networks that control the entire cluster. The expression of the aflatoxin biosynthetic genes, including nor-1 (also known as aflD), which encodes the reductase that converts norsolorinic acid to this compound, is primarily controlled by the pathway-specific transcription factor, AflR. Several global regulatory pathways sense environmental cues and modulate the expression of aflR.

Aflatoxin Biosynthetic Pathway

The production of this compound is an early step in the multi-enzyme pathway leading to aflatoxins.

Caption: Simplified aflatoxin biosynthetic pathway highlighting the position of this compound.

G-Protein Signaling Pathway

External signals are often transduced through heterotrimeric G-protein signaling pathways, which in turn influence secondary metabolism.

Caption: G-protein signaling pathway's inhibitory role on aflatoxin biosynthesis.

Velvet Complex Regulation

The velvet complex is a key global regulator that links light sensing with the control of secondary metabolism and fungal development.

Caption: The Velvet complex regulation of this compound production in response to light.

Experimental Workflow

The overall process from fungal culture to pure this compound can be visualized as a multi-step workflow.

Caption: Experimental workflow for this compound production and quantification.

References

- 1. Current Understanding on Aflatoxin Biosynthesis and Future Perspective in Reducing Aflatoxin Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound as an aflatoxin B1 precursor: placement in the biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Optimization of Aspergillus versicolor Culture and Aerosolization in a Murine Model of Inhalational Fungal Exposure - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Averantin in Fungal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Averantin, a polyhydroxyanthraquinone secondary metabolite, holds a critical position in the metabolic landscape of several filamentous fungi, most notably in species of the genus Aspergillus. While primarily recognized as a key intermediate in the biosynthesis of the potent mycotoxin aflatoxin B1, recent studies have begun to shed light on its broader biological roles and potential as a bioactive compound. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, enzymatic conversions, regulatory networks, and known biological activities. The information is presented to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. Among these, the polyketide-derived anthraquinones represent a significant class of molecules with a wide range of biological activities. This compound, first identified as a pigment in Aspergillus versicolor, is a prominent member of this family. Its primary significance lies in its well-established role as a precursor in the intricate biosynthetic pathway of aflatoxins, a group of highly carcinogenic mycotoxins produced by fungi such as Aspergillus flavus and Aspergillus parasiticus. Understanding the metabolism of this compound is, therefore, crucial for developing strategies to control aflatoxin contamination in food and feed. Furthermore, emerging evidence suggests that this compound itself possesses intrinsic biological activities, making it a molecule of interest for drug discovery and development.

This compound in the Aflatoxin Biosynthetic Pathway

This compound is a pivotal intermediate in the multi-step enzymatic conversion of acetate units into aflatoxin B1. Its position in the pathway has been elucidated through studies involving blocked mutants, radiotracer experiments, and enzymatic assays.[1][2][3][4][5]

Biosynthesis of this compound from Norsolorinic Acid

The immediate precursor to this compound is norsolorinic acid, the first stable anthraquinone intermediate in the aflatoxin pathway. The conversion of norsolorinic acid to this compound is a reduction reaction catalyzed by a ketoreductase.

-

Enzyme: Norsolorinic acid reductase (Nor-1)

-

Gene: aflD (previously known as nor-1)

-

Reaction: The enzyme catalyzes the reduction of the C-1' keto group of norsolorinic acid to a hydroxyl group, forming this compound.

-

Cofactor: NADPH is required for this reaction.

Conversion of this compound to Averufin

This compound is subsequently converted to another key intermediate, averufin, through a two-step enzymatic process.

-

Hydroxylation of this compound: The first step involves the hydroxylation of this compound at the C-5' position to form 5'-hydroxythis compound (HAVN).

-

Enzyme: this compound monooxygenase (AvnA), a cytochrome P450 enzyme.

-

Gene: avnA

-

Cofactor: NADPH

-

-

Conversion of 5'-Hydroxythis compound to Averufin: 5'-hydroxythis compound is then converted to averufin.

Quantitative Data on this compound Metabolism

Quantitative analysis of this compound and its metabolites is essential for understanding the flux through the aflatoxin pathway and for evaluating the efficacy of potential inhibitors. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Organism/System | Reference |

| Incorporation of [14C]this compound into Aflatoxin B1 | 15.3% | Aspergillus parasiticus (resting cells) |

Table 1: Radiotracer Incorporation Studies

| Enzyme | Substrate | Cofactor | Product | Cellular Fraction | Reference |